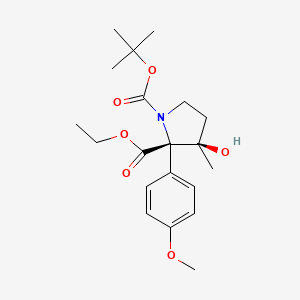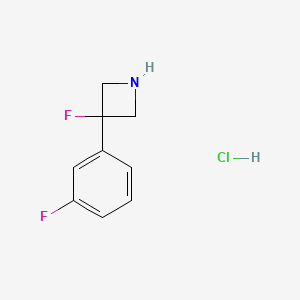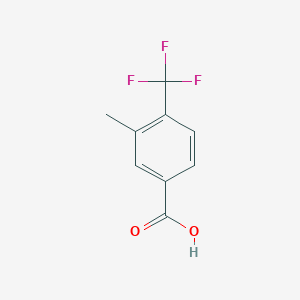![molecular formula C21H24N4O2 B3007216 N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923184-69-4](/img/structure/B3007216.png)
N-cycloheptyl-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives is a topic of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. The key intermediate, 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, was prepared through intramolecular cyclization. Subsequent N-allylation and N-propargyl alkylation yielded dipolarophiles, which upon condensation with arylnitrile oxides, produced isoxazolines and isoxazoles. The compounds were characterized using 1H NMR, 13C NMR, IR, and HRMS .
Molecular Structure Analysis
The molecular structures of the synthesized compounds in the first paper were confirmed using various spectroscopic techniques. The 1H NMR and 13C NMR spectra provided information on the hydrogen and carbon environments within the molecules, respectively. Infrared spectroscopy (IR) was used to identify functional groups, and high-resolution mass spectrometry (HRMS) confirmed the molecular weights of the compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the pyrazole derivatives were based on [3+2] cycloaddition. This type of reaction is a powerful tool for constructing five-membered rings, such as isoxazolines and isoxazoles. The process involves the reaction of a dipolarophile with a nitrile oxide to form the desired ring structure. The reactions were carried out in toluene, which is a common solvent for such cycloadditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were not explicitly detailed in the abstracts provided. However, the characterization techniques mentioned, such as NMR, IR, and HRMS, are standard methods for determining physical and chemical properties such as solubility, melting points, and molecular geometry. The antifungal activity of similar N-substituted pyrazole derivatives was evaluated in the second paper, indicating that some compounds exhibited moderate antifungal activities against various phytopathogenic fungi .
The second paper provides a case study on the antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. The synthesized compounds were tested against three kinds of phytopathogenic fungi, and some showed more than 50% inhibition activities at certain concentrations, outperforming commercial fungicides . This demonstrates the potential application of pyrazole derivatives in developing new antifungal agents.
The third paper does not directly relate to the compound but discusses the synthesis of functionalized pyrazolo[1,5-a]pyridines through a similar [3+2] cycloaddition reaction. This reaction was performed under metal-free conditions at room temperature, which is noteworthy for its mild reaction conditions .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Pyrazolopyridine derivatives are actively researched for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives, demonstrating their potential as anticancer and anti-5-lipoxygenase agents through cytotoxic and enzyme inhibition activities, respectively (Rahmouni et al., 2016). These findings underscore the importance of pyrazolopyridine derivatives in medicinal chemistry, particularly for developing new therapeutic agents.
Regioselective Synthesis
The regioselective synthesis of pyrazolopyridine derivatives offers valuable insights into the structural diversity achievable within this class of compounds. Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides, highlighting the tunable nature of these compounds based on the carboxy function (Drev et al., 2014). This flexibility in synthesis is crucial for tailoring the compounds' properties for specific scientific applications.
Antimicrobial and Antifungal Activities
Novel pyrazolopyridine derivatives have shown promising antimicrobial and antifungal activities. Panda et al. (2011) synthesized pyrazolo[3,4-b]pyridine derivatives and screened them for antibacterial activity against a range of bacteria, revealing moderate to good effectiveness (Panda et al., 2011). These results indicate the potential of pyrazolopyridine derivatives as leads for developing new antimicrobial agents.
Propriétés
IUPAC Name |
N-cycloheptyl-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-24-13-17(20(26)22-15-9-5-2-3-6-10-15)19-18(14-24)21(27)25(23-19)16-11-7-4-8-12-16/h4,7-8,11-15H,2-3,5-6,9-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRHQZKMRWBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N-cyclopentyl-N-methylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B3007133.png)



![3,7-diphenyl-2-((3-(trifluoromethyl)benzyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B3007140.png)
![N-{1-[4-(thiophen-2-yl)-1,3-thiazole-2-carbonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B3007141.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(4-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B3007142.png)
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3007143.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

